molecular formula C7H11ClN2O3 B6157104 methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride CAS No. 1418126-11-0

methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride

Cat. No.: B6157104
CAS No.: 1418126-11-0
M. Wt: 206.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride is a substituted oxazole derivative characterized by a 1,3-oxazole core with functional groups at positions 2, 4, and 5. The oxazole ring is substituted with an aminomethyl group (-CH2NH2) at position 2, a methyl group (-CH3) at position 5, and a carboxylate ester (-COOCH3) at position 6. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is of interest in medicinal chemistry due to the oxazole scaffold’s prevalence in bioactive molecules, particularly in antimicrobial and antiviral agents .

Key physicochemical properties include:

  • Molecular formula: C8H12ClN2O3 (calculated by combining the base compound C7H10N2O3 from with HCl).
  • Molecular weight: ~206.63 g/mol.

Properties

CAS No.

1418126-11-0

Molecular Formula

C7H11ClN2O3

Molecular Weight

206.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazole Derivatives

Methyl 5-amino-1,3-oxazole-4-carboxylate Hydrochloride (CAS: 2742657-86-7)

  • Molecular formula : C5H7ClN2O3 .
  • Molecular weight : 178.57 g/mol .
  • Structural differences: The amino group (-NH2) is at position 5 instead of position 2. Lacks the aminomethyl (-CH2NH2) and methyl (-CH3) substituents present in the target compound.
  • The 5-amino substitution may alter electronic properties, affecting reactivity in nucleophilic substitutions .

Other Oxazole-Based Analogues

highlights structurally distinct heterocycles (e.g., thiadiazole and thiazine derivatives), but none share the oxazole backbone with comparable substitution patterns. For example:

  • (2R)-2-{(R)-2-(1H-tetrazol-1-yl)acetamidomethyl}-5-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid ():
    • Contains a thiadiazole-thiazine hybrid structure.
    • The tetrazole and thiadiazole groups confer distinct acidity and metal-binding properties compared to oxazole derivatives.

Table 1: Comparative Analysis of Oxazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride C8H12ClN2O3 206.63 2-(aminomethyl), 5-methyl, 4-ester Antimicrobial agents, drug intermediates
Methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride C5H7ClN2O3 178.57 5-amino, 4-ester Synthetic intermediates, ligand design

Research Findings and Functional Insights

  • Substitution Position: The 2-aminomethyl group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) through additional hydrogen-bonding interactions, a feature absent in the 5-amino analogue .
  • Synthetic Challenges : and suggest that introducing substituents at position 2 of the oxazole ring requires specialized reagents (e.g., enamine-building blocks) to avoid ring-opening reactions.

Biological Activity

Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride, a derivative of oxazole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structural features contribute to its interactions with biological systems, making it a subject of various studies aimed at understanding its pharmacological properties.

Molecular Structure

  • Molecular Formula : C7_7H11_{11}ClN2_2O3_3
  • Molecular Weight : 206.63 g/mol
  • IUPAC Name : methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate; hydrochloride
  • Canonical SMILES : CC1=C(N=C(O1)CN)C(=O)OC.Cl

Properties Table

PropertyValue
Molecular Weight 206.63 g/mol
Appearance White crystalline solid
Solubility Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The compound can form hydrogen bonds through its aminomethyl group and engage in π-π interactions via the oxazole ring. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects.

Interaction with Biological Targets

  • Enzymes : Potential inhibition or activation of enzymes involved in metabolic pathways.
  • Receptors : Interaction with neurotransmitter receptors, possibly influencing signaling pathways related to mood and cognition.

Antitumor Activity

Recent studies have indicated that compounds similar to methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate exhibit notable antitumor properties. In vitro tests demonstrated efficacy against various cancer cell lines, suggesting a potential role as an anticancer agent.

Case Study: Anticancer Effects

In a study involving derivatives of oxazole compounds, specific analogs were shown to inhibit the proliferation of human cancer cell lines by inducing apoptosis through the activation of caspase pathways. The findings suggest that methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate may share similar mechanisms of action.

Immunomodulatory Effects

This compound also shows promise in immunological applications. Preliminary evaluations have demonstrated that it can modulate immune responses, potentially serving as an immunosuppressive or immunostimulatory agent depending on the context.

Case Study: Immunomodulatory Activity

In a study assessing various oxazole derivatives, some were found to significantly inhibit phytohemagglutinin A-induced proliferation of lymphocytes while also reducing TNF-α production in human blood cultures. This indicates a potential role in managing autoimmune conditions or inflammatory responses.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
Methylamine hydrochlorideBasic amine activitySimple amine interactions
Aminomethyl propanolNeurotransmitter modulationInteraction with neurotransmitter systems
Methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochlorideAntitumor and immunomodulatory effectsSimilar interaction mechanisms

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.